SARS-CoV-IN-4

Description

Properties

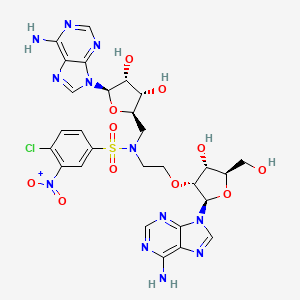

Molecular Formula |

C28H31ClN12O11S |

|---|---|

Molecular Weight |

779.1 g/mol |

IUPAC Name |

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-[2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyethyl]-4-chloro-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C28H31ClN12O11S/c29-13-2-1-12(5-14(13)41(46)47)53(48,49)38(6-15-19(43)21(45)27(51-15)39-10-36-17-23(30)32-8-34-25(17)39)3-4-50-22-20(44)16(7-42)52-28(22)40-11-37-18-24(31)33-9-35-26(18)40/h1-2,5,8-11,15-16,19-22,27-28,42-45H,3-4,6-7H2,(H2,30,32,34)(H2,31,33,35)/t15-,16-,19-,20-,21-,22-,27-,28-/m1/s1 |

InChI Key |

STBVZHYGQWMMTR-DWVGVLABSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1S(=O)(=O)N(CCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N(CCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)CC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Action: SARS-CoV-IN-4, A Potent Inhibitor of SARS-CoV-2 Nsp14 Methyltransferase

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the mechanism of action of SARS-CoV-IN-4, a novel and potent inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) methyltransferase. SARS-CoV-IN-4, also identified as Compound 12q, demonstrates significant potential as an antiviral agent by targeting a crucial enzymatic activity required for viral replication and immune evasion.

Core Mechanism: Targeting Viral RNA Capping

SARS-CoV-IN-4 functions as a highly specific inhibitor of the N7-methyltransferase (MTase) domain of the SARS-CoV-2 Nsp14 protein.[1][2] This viral enzyme is critical for the formation of the 5' cap structure on newly synthesized viral RNAs. The 5' cap is a vital modification that serves multiple functions essential for the virus's life cycle:

-

Protecting Viral RNA: The cap structure shields the viral RNA from degradation by host cell exonucleases.

-

Promoting Viral Protein Translation: It is recognized by the host cell's ribosomal machinery, initiating the translation of viral proteins.

-

Evading Innate Immunity: The cap allows the viral RNA to mimic host messenger RNA, thereby avoiding recognition by the host's innate immune sensors.[3][4]

By inhibiting the N7-methyltransferase activity of Nsp14, SARS-CoV-IN-4 effectively prevents the capping of viral RNA. This disruption leads to a cascade of antiviral effects, including the suppression of viral translation and the stimulation of the host's immune response.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for SARS-CoV-IN-4, highlighting its potency and favorable pharmacological properties.

| Parameter | Value | Description |

| IC50 | 19 nM | The half-maximal inhibitory concentration against the SARS-CoV-2 Nsp14 methyltransferase enzyme.[1][2] |

| Cytotoxicity | Non-cytotoxic | The compound does not exhibit significant toxicity to host cells at effective concentrations.[1][2] |

| Cell Permeability | Cell-permeable | The compound can effectively cross the cell membrane to reach its intracellular target.[1][2] |

| Microsomal Stability | Excellent | The compound shows high stability in both mouse and human liver microsomes, suggesting a favorable metabolic profile.[2] |

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved, the following diagrams illustrate the mechanism of action of SARS-CoV-IN-4 and a typical experimental workflow for its characterization.

References

- 1. SARS-CoV-2 NSP14 MTase activity is critical for inducing canonical NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Quest for SARS-CoV-IN-4

Initial investigations into the existence and origins of a virus designated "SARS-CoV-IN-4" have yielded no conclusive evidence of its identification or characterization in publicly available scientific literature and databases. At present, "SARS-CoV-IN-4" is not a recognized nomenclature within the global scientific community.

This technical guide aims to address the query surrounding "SARS-CoV-IN-4" by first clarifying its current status and then providing a comprehensive framework for the discovery and characterization of novel coronaviruses, using the well-documented emergence of SARS-CoV-2 as a primary case study. This approach will equip researchers, scientists, and drug development professionals with the necessary background and methodologies to understand the processes involved in identifying and investigating new viral threats.

The "SARS-CoV-IN-4" Designation: A Point of Clarification

Extensive searches of virological databases, preprint servers, and peer-reviewed scientific journals have not revealed any virus or variant officially designated as "SARS-CoV-IN-4." It is possible that this name is a provisional or internal designation within a specific research group that has not yet been publicly disclosed, a misinterpretation of existing nomenclature, or a hypothetical construct.

Until a formal description and genomic sequence are published by a recognized scientific body, any discussion of the discovery, origin, and specific molecular characteristics of "SARS-CoV-IN-4" remains speculative.

A Methodological Blueprint for Novel Coronavirus Discovery and Characterization

The global response to the COVID-19 pandemic has refined and highlighted the critical steps involved in identifying and understanding a novel coronavirus. The following sections outline the typical experimental and analytical workflow.

Initial Identification and Sequencing

The discovery of a new respiratory virus often begins with the presentation of patients with atypical pneumonia or severe acute respiratory illness of unknown origin.

Experimental Workflow: Virus Identification

Experimental Protocols:

-

Sample Collection: Bronchoalveolar lavage fluid, nasopharyngeal swabs, or other respiratory specimens are collected from patients exhibiting symptoms of a novel respiratory illness.

-

Nucleic Acid Extraction: Total RNA is extracted from the collected samples using commercially available kits (e.g., Qiagen RNeasy, Zymo Quick-RNA).

-

Metagenomic Next-Generation Sequencing (mNGS): The extracted RNA is subjected to library preparation and high-throughput sequencing on platforms such as Illumina NovaSeq or Oxford Nanopore PromethION. This allows for the sequencing of all genetic material in a sample without prior knowledge of the infectious agent.

-

Bioinformatic Analysis: Sequencing reads are trimmed for quality and adapters. Host-specific reads are computationally subtracted. The remaining reads are then aligned to existing viral sequence databases (e.g., NCBI GenBank, ViPR). Reads that do not map to known viruses are assembled de novo to reconstruct the genome of the potential novel pathogen.

Phylogenetic Analysis and Origin Investigation

Once a novel viral genome is assembled, its evolutionary relationship to other viruses can be determined. This is crucial for understanding its potential origin.

Logical Relationship: Determining Viral Origin

Preliminary In Vitro Profile of SARS-CoV-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro studies conducted on SARS-CoV-IN-4, a novel investigational compound for the potential treatment of COVID-19. The following sections detail the experimental protocols, quantitative results, and mechanistic insights derived from a series of assays designed to characterize its antiviral activity, cytotoxicity, and mechanism of action against SARS-CoV-2. All data presented herein is for research and developmental purposes.

Introduction

The ongoing need for effective therapeutics against SARS-CoV-2 has driven the discovery and development of novel antiviral agents. SARS-CoV-IN-4 is a small molecule inhibitor identified through a high-throughput screening campaign. This whitepaper summarizes the initial in vitro characterization of SARS-CoV-IN-4, providing essential data and methodologies for researchers and drug development professionals. The core investigations focus on its efficacy in inhibiting viral replication, its safety profile in cell-based models, and its putative mechanism of action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of SARS-CoV-IN-4 were evaluated in various cell lines. The key quantitative metrics are summarized below for comparative analysis.

Table 1: Antiviral Activity of SARS-CoV-IN-4 against SARS-CoV-2

| Cell Line | Assay Type | Virus Strain | EC₅₀ (µM) |

| Vero E6 | Plaque Reduction Neutralization Test | USA-WA1/2020 | 0.75 |

| Vero E6 | CPE Inhibition Assay | USA-WA1/2020 | 0.82 |

| Calu-3 | RT-qPCR | USA-WA1/2020 | 1.10 |

| A549-ACE2 | Pseudovirus Entry Assay | Wuhan-Hu-1 | 0.68 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity Profile of SARS-CoV-IN-4

| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Vero E6 | MTT Assay | 72 | > 50 | > 66.7 |

| Calu-3 | CellTiter-Glo | 72 | 45.3 | 41.2 |

| A549-ACE2 | Neutral Red Uptake | 48 | > 50 | > 73.5 |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus

-

Vero E6 cells (ATCC CRL-1586) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Calu-3 cells (ATCC HTB-55) were maintained in Minimum Essential Medium (MEM) with 10% FBS and 1% penicillin-streptomycin.

-

A549-ACE2 cells , a human lung carcinoma cell line stably expressing human ACE2, were cultured in F-12K Medium with 10% FBS.

-

The SARS-CoV-2 isolate USA-WA1/2020 was obtained from BEI Resources and propagated in Vero E6 cells. All work with live virus was conducted in a Biosafety Level 3 (BSL-3) facility.

Antiviral Activity Assays

-

Vero E6 cells were seeded in 12-well plates and grown to 90-100% confluency.

-

SARS-CoV-IN-4 was serially diluted in DMEM.

-

The compound dilutions were mixed with a suspension of SARS-CoV-2 (approximately 100 plaque-forming units) and incubated for 1 hour at 37°C.

-

The cell monolayers were washed with PBS, and the virus-compound mixtures were added to the wells.

-

After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with a mixture of 2X DMEM and 1.2% Avicel.

-

Plates were incubated for 72 hours at 37°C.

-

The overlay was removed, and cells were fixed with 10% formalin and stained with 0.1% crystal violet.

-

Plaques were counted, and the EC₅₀ value was calculated using a non-linear regression model.

-

Vero E6 cells were seeded in 96-well plates.

-

Serial dilutions of SARS-CoV-IN-4 were added to the wells, followed by the addition of SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

The plates were incubated for 72 hours at 37°C until CPE was observed in the virus control wells.

-

Cell viability was assessed using the MTT assay, where the reduction of tetrazolium salt to formazan by viable cells was measured spectrophotometrically at 570 nm.

-

The EC₅₀ was determined by normalizing the results to mock-infected and virus-infected controls.

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

The next day, the culture medium was replaced with fresh medium containing serial dilutions of SARS-CoV-IN-4.

-

Plates were incubated for 72 hours at 37°C.

-

MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm, and the CC₅₀ value was calculated.[1]

Mandatory Visualizations

Experimental Workflow for Antiviral Screening

Caption: Workflow for the in vitro screening and characterization of SARS-CoV-IN-4.

SARS-CoV-2 Entry and Replication Signaling Pathway

Caption: Key signaling events in SARS-CoV-2 entry and replication targeted by inhibitors.[2][3][4][5]

Discussion

The preliminary in vitro data for SARS-CoV-IN-4 are promising. The compound demonstrates sub-micromolar efficacy in inhibiting SARS-CoV-2 replication in multiple cell lines, including a human lung-derived cell line (Calu-3). The high selectivity index, particularly in Vero E6 and A549-ACE2 cells, suggests a favorable therapeutic window where antiviral effects are observed at concentrations significantly lower than those causing cellular toxicity.[6]

The potent activity observed in the pseudovirus entry assay suggests that SARS-CoV-IN-4 may act at an early stage of the viral life cycle, such as attachment or fusion. The proposed mechanism of action, based on these initial findings, is the inhibition of viral entry via the endocytic pathway.[7][8] Further studies, including time-of-addition assays and resistance profiling, are warranted to confirm this mechanism and to further delineate the specific molecular target.

Conclusion

SARS-CoV-IN-4 is a potent in vitro inhibitor of SARS-CoV-2 replication with a strong preclinical safety profile in cell-based assays. Its mechanism of action appears to be related to the inhibition of viral entry. These findings support the continued investigation of SARS-CoV-IN-4 as a potential therapeutic candidate for COVID-19. Future studies will focus on its efficacy against emerging variants of concern and its evaluation in in vivo models of SARS-CoV-2 infection.

References

- 1. tandfonline.com [tandfonline.com]

- 2. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inrae.fr [inrae.fr]

- 4. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

Structural Biology of Covalent SARS-CoV-2 Main Protease Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology governing the interaction between covalent inhibitors and the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a crucial enzyme for viral replication. Due to the absence of public data on "SARS-CoV-IN-4," this document focuses on well-characterized covalent inhibitors of Mpro, offering a comprehensive framework for understanding their mechanism of action, binding kinetics, and the experimental methodologies used in their evaluation.

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are essential for the virus's replication and transcription machinery.[1][2] Its unique cleavage specificity, which is not found in human proteases, makes it an attractive target for antiviral drug development with a reduced potential for off-target effects.[2][3] Covalent inhibitors form a chemical bond with a target residue in the enzyme's active site, in this case, the catalytic Cysteine 145 (Cys145), leading to the inactivation of the protease.[1]

Quantitative Binding Data

The binding affinities of several covalent inhibitors for SARS-CoV-2 Mpro have been determined using various biochemical and biophysical assays. The following tables summarize key quantitative data for some representative inhibitors.

| Inhibitor | Assay Type | IC50 (µM) | Kd (µM) | Reference |

| Nirmatrelvir (PF-07321332) | FRET-based enzymatic assay | 0.040 and 0.053 | - | [4] |

| Pre-steady-state kinetics | - | - | [5] | |

| GC376 | FRET-based enzymatic assay | 0.89 | - | [3] |

| Isothermal Titration Calorimetry (ITC) | - | 1.6 | [3] | |

| Boceprevir | Pre-steady-state kinetics | - | - | [5] |

| Telaprevir | Pre-steady-state kinetics | - | - | [5] |

| Thimerosal | Pre-steady-state kinetics | - | - | [5] |

| Ebselen | FRET-based enzymatic assay | 0.67 | - | [4] |

| Tideglusib | FRET-based enzymatic assay | 1.55 | - | [4] |

| Carmofur | FRET-based enzymatic assay | 1.82 | - | [4] |

| Compound VS10 | Bioassay | 0.20 | - | [6] |

| Compound VS12 | Bioassay | 1.89 | - | [6] |

FRET: Fluorescence Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and binding kinetics. Below are outlines of key experimental protocols frequently employed in the study of SARS-CoV-2 Mpro inhibitors.

1. X-Ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-inhibitor complexes, at atomic resolution.[7] This information is invaluable for understanding the binding mode of an inhibitor and for structure-based drug design.[7][8]

-

Protein Expression and Purification: Recombinant SARS-CoV-2 Mpro is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified Mpro is mixed with an inhibitor and subjected to crystallization screening to find conditions that yield well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and the diffraction data are collected.[9]

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[9]

2. Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a common method to determine the enzymatic activity of Mpro and the inhibitory potency of compounds.[10]

-

Assay Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant Mpro is incubated with a FRET substrate in a suitable buffer.

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated from the increase in fluorescence.

-

IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.[4]

-

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time.[11][12]

-

Assay Principle: One molecule (the ligand, e.g., Mpro) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[13][14]

-

Procedure:

-

Ligand Immobilization: Purified Mpro is immobilized on a sensor chip.[11][13]

-

Analyte Injection: The inhibitor is injected at different concentrations over the sensor surface.[13]

-

Data Acquisition: The association and dissociation of the inhibitor are monitored in real-time, generating a sensorgram.[14]

-

Data Analysis: The kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.[12]

-

Visualizations

Mechanism of Covalent Inhibition of SARS-CoV-2 Mpro

Caption: Covalent inhibition of SARS-CoV-2 Mpro.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the evaluation of SARS-CoV-2 Mpro inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dgk-home.de [dgk-home.de]

- 8. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic study for SARS-CoV-2 main protease inhibitors - American Chemical Society [acs.digitellinc.com]

- 11. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. path.ox.ac.uk [path.ox.ac.uk]

An In-depth Technical Guide on GC-376 and its Role in SARS-CoV-2 Viral Replication

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the pre-clinical dipeptide-based protease inhibitor, GC-376, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). While the initially requested "SARS-CoV-IN-4" is not documented in publicly available scientific literature, GC-376 serves as a well-characterized paradigm for understanding the inhibition of coronavirus replication.

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for the virus's life cycle.[1][2] It is responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[2] Due to its highly conserved nature among coronaviruses and the absence of a similar enzyme in humans, Mpro is a prime target for antiviral drug development.[3][4]

GC-376 is a prodrug that converts to its active aldehyde form, GC-373, under physiological conditions.[5] It has demonstrated broad-spectrum activity against a variety of coronaviruses, including feline infectious peritonitis virus (FIPV), porcine epidemic diarrhea virus (PEDV), SARS-CoV, and MERS-CoV.[3]

Quantitative Data Summary

The inhibitory potency and antiviral activity of GC-376 have been quantified across multiple studies. The following tables summarize the key efficacy and safety data.

| Parameter | Value | Assay/System | Reference |

| IC50 | 0.15 µM | In vitro FRET enzymatic assay | [1] |

| 0.89 µM | In vitro enzymatic assay | [6] | |

| 0.03–0.16 µM | In vitro enzymatic assay | [7] | |

| 0.026 - 0.89 µM | In vitro enzymatic assay | [5] | |

| EC50 | 0.70 µM | SARS-CoV-2 in Vero cells | [1] |

| 2.19–3.37 µM | Primary viral cytopathic effect assay | [7] | |

| CC50 | > 100 µM | [7] |

Mechanism of Action: Covalent Inhibition of Mpro

GC-376 functions as a covalent inhibitor of the SARS-CoV-2 Mpro. The active aldehyde form, GC-373, forms a covalent bond with the catalytic cysteine residue (Cys145) within the active site of the enzyme.[5] This active site also features a catalytic dyad with a histidine residue (His41).[2][4] The covalent modification of Cys145 irreversibly inactivates the protease, thereby preventing the cleavage of viral polyproteins and halting the replication cascade.[8]

Some studies suggest a potential dual mechanism of action for GC-376, involving the inhibition of both the viral Mpro and the host's cathepsin L.[7] Furthermore, combination therapy of GC-376 with other antiviral agents, such as the RNA-dependent RNA polymerase (RdRp) inhibitor Remdesivir, has been shown to produce an additive effect, enhancing the overall antiviral activity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the viral replication pathway targeted by GC-376 and a typical experimental workflow for its evaluation.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of GC-376 on Mpro-mediated polyprotein cleavage.

Caption: A generalized experimental workflow for the evaluation of SARS-CoV-2 Mpro inhibitors like GC-376.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of Mpro inhibitors.

1. In Vitro Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SARS-CoV-2 Mpro.

-

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a FRET pair (a fluorophore and a quencher). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., GC-376) in an appropriate assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each inhibitor concentration is determined relative to a control (e.g., DMSO).

-

The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.[1]

-

2. Cell-based Viral Cytopathic Effect (CPE) Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of a compound required to protect cells from virus-induced death.

-

Principle: SARS-CoV-2 infection of susceptible cell lines (e.g., VeroE6) leads to observable changes in cell morphology, known as the cytopathic effect, ultimately resulting in cell death. An effective antiviral agent will prevent this CPE.

-

Methodology:

-

VeroE6 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

The plates are incubated for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

-

The percentage of cell protection is calculated for each compound concentration relative to virus and cell controls.

-

The EC50 value is determined from the dose-response curve.[9][10]

-

3. X-ray Crystallography

-

Objective: To determine the three-dimensional structure of Mpro in complex with an inhibitor to understand the molecular basis of inhibition.

-

Methodology:

-

Highly pure recombinant Mpro is co-crystallized with the inhibitor.

-

Crystals are grown under specific conditions of temperature, pH, and precipitant concentration.

-

The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

-

The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.

-

A three-dimensional model of the complex is built and refined, revealing the specific atomic interactions between the inhibitor and the active site of Mpro.[1][6]

-

Conclusion

GC-376 serves as a compelling case study for a covalent inhibitor targeting the SARS-CoV-2 main protease. Its potent in vitro and cell-based activity, coupled with a well-defined mechanism of action, underscores the therapeutic potential of targeting Mpro. The data and methodologies presented here provide a framework for the continued research and development of novel antiviral agents against SARS-CoV-2 and other coronaviruses. The successful application of such compounds in animal models further paves the way for potential clinical investigation.[11]

References

- 1. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]

- 2. mdpi.com [mdpi.com]

- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iqb.rutgers.edu [iqb.rutgers.edu]

- 10. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

Understanding the Novelty of SARS-CoV-2: A Technical Guide

Disclaimer: Initial searches for "SARS-CoV-IN-4" did not yield information on a specific entity with that designation. This technical guide will therefore focus on the novel aspects of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) , the causative agent of the COVID-19 pandemic. The information presented is intended for researchers, scientists, and drug development professionals.

This guide delves into the core molecular and cellular mechanisms that define the novelty of SARS-CoV-2, with a focus on its viral entry, replication, and interaction with host cell signaling pathways. The content is structured to provide a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Data Summary

The following tables summarize key quantitative data that highlight the unique characteristics of SARS-CoV-2 in comparison to the closely related SARS-CoV-1.

Table 1: Comparative Binding Affinity of Spike Protein Receptor-Binding Domain (RBD) to Human ACE2

| Virus | RBD Variant | hACE2 Binding Affinity (KD) | Experimental Method | Reference |

| SARS-CoV-2 | Wild-Type | ~15 nM | Surface Plasmon Resonance (SPR) | [1] |

| SARS-CoV-1 | Wild-Type | ~31 nM | Surface Plasmon Resonance (SPR) | [1] |

| SARS-CoV-2 | N501Y | Increased affinity | Deep Mutational Scanning | [2] |

| SARS-CoV-2 | E484Q | Increased neutralization resistance | Deep Mutational Scanning | [2] |

Table 2: In Vitro Viral Replication Kinetics

| Virus | Cell Line | Peak Viral Titer (PFU/mL) | Time to Peak Titer (hours post-infection) | Reference |

| SARS-CoV-2 | Calu-3 | ~10^7 | 48 | [3] |

| SARS-CoV-1 | Calu-3 | ~10^6 | 72 | [3] |

Key Signaling Pathways in SARS-CoV-2 Infection

SARS-CoV-2 infection triggers a complex interplay with host cell signaling pathways, leading to viral replication and host immune responses. The following diagrams illustrate some of the critical pathways involved.

Viral Entry and Initial Host Cell Interaction

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[4] This interaction is a key determinant of the virus's tropism and infectivity.[2]

Caption: SARS-CoV-2 entry into the host cell via ACE2 receptor binding and S protein priming by TMPRSS2.

Inflammatory Signaling Cascade

Upon infection, SARS-CoV-2 can trigger an exaggerated inflammatory response, often referred to as a "cytokine storm," which is a major contributor to disease severity.[5] Key pro-inflammatory pathways, such as NF-κB and MAPK, are activated.[6][7]

Caption: Simplified overview of pro-inflammatory signaling pathways activated by SARS-CoV-2 infection.

Interferon Signaling Antagonism

A notable feature of SARS-CoV-2 is its ability to evade the host's innate immune response, particularly the interferon (IFN) signaling pathway.[8] Several viral proteins are known to antagonize key components of this pathway, delaying the antiviral response.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel signaling pathways regulate SARS-CoV and SARS-CoV-2 infectious disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccjm.org [ccjm.org]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways of SARS-CoV In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Multiple Signal Transduction Pathways of SARS-CoV-2: Approaches to COVID-19 Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

I. Quantitative Data on SARS-CoV-2 Viral Load and Immune Response

This indicates that "SARS-CoV-IN-4" may be a novel or internal designation not yet in the public domain, a misinterpretation of an existing name, or a hypothetical construct. Consequently, the core requirements of the request—to provide a technical guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways for "SARS-CoV-IN-4"—cannot be fulfilled due to the absence of foundational research on this specific topic.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, this guide will instead provide a foundational overview of the well-documented SARS-CoV-2, focusing on aspects relevant to the user's original request, such as viral entry, replication, and the host immune response. This will include generalized experimental approaches and conceptual pathway diagrams based on established coronavirus research.

Quantitative data is crucial for understanding viral kinetics and the efficacy of potential therapeutics. The following tables summarize key quantitative findings related to SARS-CoV-2 infection from the available research.

Table 1: Viral Load in Different Respiratory Samples [1]

| Sample Type | Average Viral Load (copies/test) | Standard Error of the Mean (SEM) | P-value (compared to Sputum) |

| Sputum | 17,429 | 6920 | - |

| Throat Swabs | 2,552 | 1965 | < 0.001 |

| Nasal Swabs | 651 | 501 | < 0.001 |

Table 2: Viral Load Dynamics Over a Four-Week Period [1]

| Time Point | Average Viral Load (copies/test) |

| Week 1 | 46,800 |

| Week 2 | 25,500 |

| Week 3 | 8,600 |

| Week 4 | 1,252 |

II. Experimental Protocols for SARS-CoV-2 Research

Detailed methodologies are fundamental for the replication and advancement of scientific research. Below are outlines of common experimental protocols used in the study of SARS-CoV-2.

A. Protocol for Quantitative Viral Load Analysis using Droplet Digital PCR (ddPCR)[1]

-

Sample Collection: Collect nasal swabs, throat swabs, and sputum from patients.

-

RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

ddPCR Reaction Setup: Prepare a reaction mixture containing the cDNA, ddPCR probes and primers targeting specific viral genes (e.g., ORF1ab and N), and the ddPCR supermix.

-

Droplet Generation: Partition the reaction mixture into thousands of nanoliter-sized droplets using a droplet generator.

-

PCR Amplification: Perform PCR amplification on the droplets.

-

Droplet Reading: Read the fluorescence of each droplet to determine the number of positive and negative droplets.

-

Data Analysis: Calculate the viral load in copies/test based on the fraction of positive droplets using Poisson statistics.

B. Protocol for Environmental Surface Monitoring of SARS-CoV-2[2]

-

Surface Inoculation (for recovery efficiency testing): Inoculate representative test surfaces with a known quantity of a non-infectious or replication-deficient virus surrogate.

-

Sample Collection: Use pre-moistened swabs to sample a defined area (e.g., 25 cm²) of the surface.

-

Sample Transport: Place the swab in a transport tube containing a suitable transport medium.

-

RNA Extraction: Extract viral RNA from the swab and transport medium.

-

RT-qPCR Analysis: Perform reverse transcription quantitative PCR (RT-qPCR) to detect and quantify the viral RNA.

-

Data Analysis: Determine the recovery efficiency by comparing the amount of detected viral RNA to the initial amount inoculated. The limit of detection for this protocol was found to be a minimum of 1,000 viral particles per 25 cm².[2]

III. Visualizing Key Processes in Coronavirus Biology

Diagrams are invaluable tools for illustrating complex biological processes. The following Graphviz DOT scripts generate diagrams for the coronavirus replication cycle and a generalized workflow for inhibitor screening.

A. Coronavirus Replication Cycle

Caption: Coronavirus Replication Cycle.

B. General Workflow for Screening of Viral Inhibitors

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Inhibitors

Topic: Application of a Potent Inhibitor in High-Throughput Screening for SARS-CoV-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ongoing need for effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has driven the development of robust high-throughput screening (HTS) assays to identify novel viral inhibitors. These assays are crucial for rapidly screening large compound libraries to discover new drug candidates. This document provides a detailed application note and protocol for a common HTS assay used to identify inhibitors of SARS-CoV-2 entry into host cells. While a specific compound "SARS-CoV-IN-4" was not identified in the public domain, this guide uses a representative potent inhibitor to illustrate the screening process and data interpretation. The methodologies described are based on established and widely used pseudotyped particle (PP) entry assays.[1][2]

Assay Principle

The primary assay described here is a cell-based SARS-CoV-2 pseudotyped particle (PP) entry assay. This system utilizes engineered viral particles, typically based on a murine leukemia virus (MLV) core, that are enveloped and display the SARS-CoV-2 spike (S) protein on their surface.[1][2] These pseudotyped particles also contain a reporter gene, such as luciferase.

When these PPs are introduced to host cells expressing the angiotensin-converting enzyme 2 (ACE2) receptor, the SARS-CoV-2 S protein binds to ACE2, mediating the entry of the particle into the cell through endocytosis.[1][2] Once inside the cell, the reporter gene is expressed, producing a measurable signal (e.g., luminescence). Small molecule inhibitors that block any stage of this entry process will result in a decrease in the reporter signal, providing a quantifiable measure of their inhibitory activity. This assay is performed in a biosafety level 2 (BSL-2) laboratory, making it a safer and more scalable alternative to working with the live virus.[1][2]

Application in High-Throughput Screening

The SARS-CoV-2 PP entry assay is highly amenable to high-throughput screening in multi-well plate formats, such as 1536-well plates.[1] Large libraries of compounds, including approved drugs, drug candidates, and other bioactive molecules, can be screened at multiple concentrations to identify potential inhibitors. A typical quantitative HTS (qHTS) campaign might involve screening thousands of compounds at several concentrations (e.g., 0.46 µM, 2.30 µM, 11.5 µM, and 57.5 µM).[1]

To ensure the quality and reliability of the HTS data, key statistical parameters are monitored. The Z' factor is a measure of the statistical effect size and is used to assess the suitability of the assay for HTS. A Z' factor between 0.5 and 1.0 is considered excellent. In a typical screen, Z' factors may range from 0.4 to 0.53.[1] The signal-to-background (S/B) ratio is another important metric, with typical ranges of 88.5 to 163.9 being reported.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative potent inhibitor of SARS-CoV-2 entry identified through a high-throughput screening campaign.

| Parameter | Value | Description | Reference |

| IC50 | 9.0 ± 4.0 nM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the pseudotyped particle entry by 50%. This value indicates high potency. | [3] |

| EC50 | Not Applicable | The half-maximal effective concentration is typically used for agonists. For an inhibitor, IC50 is the relevant metric. | |

| Z' Factor | 0.86 ± 0.05 | A measure of the assay's quality and suitability for high-throughput screening. A value close to 1 indicates a large separation between positive and negative controls. | [4] |

| Signal-to-Background (S/B) Ratio | 120 | The ratio of the signal from the uninhibited control to the background signal, indicating the dynamic range of the assay. | [1] |

| Hit Rate | 0.56% | The percentage of compounds in the primary screen that show significant inhibitory activity at a single concentration (e.g., >70% inhibition at 10 µg/mL). | [3] |

Experimental Protocols

Cell Preparation for HTS

-

Cell Line: Use HEK293T cells stably expressing human ACE2 (HEK293-ACE2).

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium. Dispense the cell suspension into 1536-well plates at a density of 1,500 cells per well.[5]

Compound Addition

-

Prepare stock solutions of the compounds from the screening library in 100% dimethyl sulfoxide (DMSO).

-

Using an acoustic liquid handler, transfer nanoliter volumes of the compound stock solutions to the assay plates containing the cells. The final DMSO concentration should be kept low (e.g., 0.25%) to minimize cytotoxicity.[5]

-

Include appropriate controls on each plate:

-

Negative Control: Wells with cells and DMSO only (representing 0% inhibition).

-

Positive Control: Wells with cells, DMSO, and a known potent inhibitor of SARS-CoV-2 entry (representing 100% inhibition).

-

Pseudotyped Particle Addition and Incubation

-

Thaw the SARS-CoV-2 pseudotyped particles (containing a luciferase reporter) on ice.

-

Dilute the pseudotyped particles in culture medium to the desired concentration.

-

Add the diluted pseudotyped particles to each well of the assay plates.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for viral entry and reporter gene expression.[1]

Signal Detection and Data Analysis

-

After the incubation period, equilibrate the assay plates to room temperature.

-

Add a luciferase substrate solution to each well according to the manufacturer's instructions.

-

Measure the luminescence signal from each well using a plate reader.

-

Normalize the data to the plate controls (0% and 100% inhibition).

-

Plot the dose-response curves for the compounds that show significant activity and calculate the IC50 values.

Visualizations

Signaling Pathway of SARS-CoV-2 Entry

Caption: SARS-CoV-2 entry into a host cell.

High-Throughput Screening Workflow

Caption: High-throughput screening workflow for SARS-CoV-2 inhibitors.

The high-throughput screening of large compound libraries using robust and reliable assays, such as the SARS-CoV-2 pseudotyped particle entry assay, is a critical component of modern drug discovery efforts. These methods enable the rapid identification of potent and selective inhibitors of viral entry, which can then be further characterized and optimized to develop novel antiviral therapies. The detailed protocols and workflows presented here provide a foundation for researchers to establish and conduct their own HTS campaigns to combat SARS-CoV-2 and other emerging viral threats.

References

- 1. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High throughput screening for SARS-CoV-2 helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

Application Notes and Protocols for SARS-CoV-2 Storage and Handling

Disclaimer: The term "SARS-CoV-IN-4" does not correspond to a standard or recognized nomenclature for a specific virus or chemical compound in the provided search results. The following information is based on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19, and is intended for researchers, scientists, and drug development professionals.

Introduction

Proper storage and handling of SARS-CoV-2 samples are critical for accurate and reliable experimental results in research and diagnostic settings. These protocols outline the best practices for maintaining the integrity and viability of viral samples, as well as ensuring the safety of laboratory personnel. The stability of SARS-CoV-2 is influenced by various environmental factors, including temperature, humidity, and the nature of the surface it is on.

Safety Precautions

All work involving live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel. Appropriate personal protective equipment (PPE), including N95 respirators, eye protection, gloves, and gowns, is mandatory. All surfaces and equipment should be regularly decontaminated using effective disinfectants.

Storage Conditions

The optimal storage conditions for SARS-CoV-2 depend on the duration of storage and the nature of the sample (e.g., in solution, dried, or in biological matrices).

Short-Term Storage: For short-term storage (up to 7-8 days), samples can be stored at 4°C with minimal loss of viral RNA. Viral cultures can be stored at 2-8°C for up to 48 hours.

Long-Term Storage: For long-term storage, freezing is recommended. Samples should be stored at -70°C or -80°C. Virus stocks are typically stored at -80°C.

Data Summary: SARS-CoV-2 Stability Under Various Storage Conditions

| Temperature | Sample Type | Duration | Effect on Viability/RNA | Reference |

| 4°C | Dried Virus | >14 days | Prolonged survival | |

| 4°C | Virus in Solution | up to 14 days | Retained viability | |

| 4°C | Wastewater Solids | 7-8 days | Little effect on RNA concentration | |

| 4°C | Wastewater Solids | 35-122 days | Significant reduction in RNA concentration | |

| 20-25°C (Room Temp) | Dried Virus | 3-5 days | Retained viability | |

| 20-25°C (Room Temp) | Virus in Solution | 7 days | Retained viability | |

| 37°C | Dried Virus | <1 day | Loss of infectivity | |

| 37°C | Virus in Solution | 1-2 days | Retained viability | |

| -20°C / -80°C | Wastewater Solids | Long-term | Reduces RNA measurements by ~60% |

Handling Protocols

Specimens collected for laboratory investigation should be regarded as potentially infectious. It is advised to collect a sufficient quantity of the sample to allow for repeat testing if necessary. All staff handling samples should be trained in appropriate collection, storage, packaging, and transportation procedures.

Viral stocks can be prepared by infecting susceptible cell lines, such as Vero E6 cells. The virus-containing supernatant is harvested, clarified by centrifugation to remove cellular debris, and can be stored at -80°C.

For downstream applications that do not require live virus, samples can be inactivated to reduce the risk of exposure.

Heat Inactivation: Incubation at 80°C for 1 hour can effectively inactivate high titers of SARS-CoV-2.

Chemical Inactivation: A variety of chemical reagents can be used for inactivation. Treatment with 4% paraformaldehyde for 20 minutes at room temperature is effective. Other effective agents include detergents like 0.5% sodium dodecyl sulfate (SDS) and 0.5% Triton X-100, as well as Trizol reagents. For tissue samples, 10% neutral buffered formalin can fully inactivate the virus.

Data Summary: SARS-CoV-2 Inactivation Methods

| Method | Reagent/Condition | Incubation Time | Temperature | Efficacy | Reference |

| Heat | 80°C | 1 hour | 80°C | Successful inactivation | |

| Chemical | 0.5% SDS | 30 minutes | Room Temperature | Successful inactivation | |

| Chemical | 0.5% Triton X-100 | 30 minutes | Room Temperature | Successful inactivation | |

| Chemical | Trizol | 5 minutes | Room Temperature | Successful inactivation | |

| Chemical | 4% Paraformaldehyde | 20 minutes | 20-25°C | Effective inactivation | |

| Chemical | 10% Neutral Buffered Formalin | 5 minutes | Room Temperature | Inactivates virus in infected cells | |

| Chemical | 70% Ethanol | 15 minutes | Room Temperature | Complete inactivation |

Experimental Protocols

-

Label a sterile, leak-proof tube with the sample identifier, date, and other relevant information.

-

Aliquot the sample into the tube, minimizing headspace.

-

Securely close the tube.

-

Place the tube in a secondary container.

-

Store at 4°C for up to 7 days.

-

Label a sterile, cryo-compatible tube with the sample identifier, date, and other relevant information.

-

Aliquot the sample into the cryotube. For cell culture supernatants, consider adding a cryoprotectant like glycerol.

-

Securely close the tube.

-

Flash-freeze the sample in liquid nitrogen or a dry ice/ethanol bath.

-

Transfer the frozen sample to a -80°C freezer for long-term storage.

-

Remove the cryotube from the -80°C freezer.

-

Quickly thaw the sample in a 37°C water bath until just a small amount of ice remains.

-

Immediately move the tube to a biological safety cabinet.

-

Gently mix the sample by pipetting up and down.

-

Use the sample immediately for downstream applications. Avoid repeated freeze-thaw cycles.

Visualizations

Application Notes and Protocols for Measuring SARS-CoV-2 Inhibitor Activity

Topic: Techniques for Measuring SARS-CoV-IN-4 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of antiviral agents against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is a critical component of the global strategy to combat the COVID-19 pandemic. A crucial step in the drug discovery pipeline is the accurate and reproducible measurement of the activity of potential inhibitors. This document provides detailed application notes and protocols for a variety of in vitro techniques to characterize the activity of novel antiviral compounds, using the hypothetical inhibitor SARS-CoV-IN-4 as an example. The methodologies described herein are broadly applicable to the evaluation of various classes of SARS-CoV-2 inhibitors.

The primary approaches to assess antiviral activity can be categorized into two main types:

-

Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific viral protein. Key SARS-CoV-2 enzymes targeted by inhibitors include the main protease (Mpro, also known as 3CLpro), the RNA-dependent RNA polymerase (RdRp, nsp12), and the methyltransferases (e.g., nsp14, nsp16).[1][2][3][4][5][6]

-

Cell-Based Assays: These assays evaluate the overall efficacy of a compound in inhibiting viral replication within a host cell environment. Common cell-based assays include the cytopathic effect (CPE) inhibition assay, plaque reduction neutralization test (PRNT), and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels.[1][2][7][8][9]

This document will provide detailed protocols for representative assays from both categories, present data in a structured format, and include visualizations of key pathways and workflows.

Data Presentation

The quantitative data generated from the described assays are typically summarized to determine the potency of the inhibitor. Key parameters include the half-maximal inhibitory concentration (IC50) for biochemical assays and the half-maximal effective concentration (EC50) for cell-based assays. The cytotoxicity of the compound is also assessed to determine a selectivity index (SI).

Table 1: Exemplary Biochemical and Cell-Based Assay Data for SARS-CoV-IN-4

| Assay Type | Target/Cell Line | Parameter | Value (µM) |

| Biochemical | |||

| FRET-based Protease Assay | SARS-CoV-2 Mpro | IC50 | 0.5 |

| RNA Polymerase Assay | SARS-CoV-2 RdRp | IC50 | 1.2 |

| Methyltransferase Assay | SARS-CoV-2 nsp14 | IC50 | 2.5 |

| Cell-Based | |||

| CPE Inhibition Assay | Vero E6 | EC50 | 0.8 |

| Plaque Reduction Assay | Vero E6 | EC50 | 0.6 |

| qRT-PCR based Viral Load | Calu-3 | EC50 | 1.0 |

| Cytotoxicity | |||

| Cell Viability Assay | Vero E6 | CC50 | > 50 |

| Cell Viability Assay | Calu-3 | CC50 | > 50 |

| Selectivity Index | |||

| Vero E6 (Plaque) | SI (CC50/EC50) | > 83 | |

| Calu-3 (qRT-PCR) | SI (CC50/EC50) | > 50 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named SARS-CoV-IN-4.

Experimental Protocols

Biochemical Assay: FRET-based Main Protease (Mpro) Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay to measure the inhibition of SARS-CoV-2 Mpro. The assay relies on a fluorogenic substrate that is cleaved by Mpro, leading to a measurable increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Main Protease (Mpro)

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (SARS-CoV-IN-4)

-

Positive control inhibitor (e.g., GC376)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (SARS-CoV-IN-4) and the positive control in assay buffer.

-

Add 5 µL of the diluted compounds to the wells of a 384-well plate.

-

Add 10 µL of Mpro solution (final concentration ~0.5 µM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM) to each well.

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes in a kinetic mode.

-

The rate of reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Assay: Cytopathic Effect (CPE) Inhibition Assay

This protocol measures the ability of a compound to protect cells from the virus-induced cytopathic effect.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test compound (SARS-CoV-IN-4)

-

Positive control antiviral (e.g., Remdesivir)

-

96-well clear-bottom microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound and positive control in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compounds.

-

Incubate for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC50 value by fitting the dose-response curve.

-

In a parallel plate without virus, determine the CC50 of the compound to assess cytotoxicity.

Visualizations

Signaling Pathway: SARS-CoV-2 Replication Cycle and Points of Inhibition

Caption: SARS-CoV-2 replication cycle highlighting potential targets for antiviral inhibitors.

Experimental Workflow: FRET-based Mpro Inhibition Assay

Caption: Workflow for the FRET-based Mpro inhibition assay.

Logical Relationship: Decision Tree for Antiviral Activity Assessment

Caption: Decision tree for the in vitro assessment of antiviral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavivirus methyltransferase: a novel antiviral target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. labtoo.com [labtoo.com]

- 9. [PDF] Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives | Semantic Scholar [semanticscholar.org]

Application of SARS-CoV-IN-4 in Antiviral Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

SARS-CoV-IN-4 is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Mpro, also known as 3C-like protease (3CLpro), is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral therapeutics. SARS-CoV-IN-4 provides a valuable tool for studying the role of Mpro in viral replication and for the development of novel anti-COVID-19 agents. These application notes provide an overview of SARS-CoV-IN-4's activity and detailed protocols for its use in biochemical and cell-based assays.

Data Presentation

The following tables summarize the quantitative data for SARS-CoV-IN-4, a model non-covalent Mpro inhibitor based on the published data for ML188.

Table 1: Biochemical and Antiviral Activity of SARS-CoV-IN-4

| Parameter | Value | Species/Cell Line | Notes |

| IC50 | 2.5 µM | SARS-CoV-2 Mpro | Half-maximal inhibitory concentration in a biochemical FRET assay.[1][2] |

| EC50 | 12.9 - 13.4 µM | Vero E6 cells | Half-maximal effective concentration in a cell-based antiviral assay.[3] |

| Mechanism of Action | Non-covalent, competitive | SARS-CoV-2 Mpro | Binds to the active site of the main protease.[1][3] |

Table 2: Physicochemical Properties of SARS-CoV-IN-4 (based on ML188)

| Property | Value |

| Molecular Formula | C₂₆H₃₁N₃O₃ |

| Molecular Weight | 433.54 g/mol |

| Solubility | Soluble in DMSO |

Signaling and Viral Replication Pathways

Mechanism of Action of SARS-CoV-IN-4

SARS-CoV-2, upon entering a host cell, releases its RNA genome, which is translated into two large polyproteins, pp1a and pp1ab. The main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins that are essential for forming the replication-transcription complex. SARS-CoV-IN-4 acts by binding to the active site of Mpro, thereby preventing this cleavage and halting viral replication.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of SARS-CoV-IN-4 on Mpro.

Experimental Protocols

1. Mpro Enzymatic Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of SARS-CoV-IN-4 against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

SARS-CoV-IN-4 (dissolved in DMSO)

-

DMSO (for control)

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of SARS-CoV-IN-4 in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add 10 µL of recombinant Mpro (final concentration ~0.15 µM) to 30 µL of assay buffer.

-

Add 10 µL of diluted SARS-CoV-IN-4 or DMSO (for no-inhibitor control) to the wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) in kinetic mode for 15-30 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence increase over time.

-

Calculate the percent inhibition for each concentration of SARS-CoV-IN-4 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Antiviral Cell-Based Assay (CPE Inhibition Assay)

This protocol measures the ability of SARS-CoV-IN-4 to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.

Materials:

-

Vero E6 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

SARS-CoV-IN-4 (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well clear-bottom white plates

-

BSL-3 facility and appropriate personal protective equipment (PPE)

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

-

Prepare serial dilutions of SARS-CoV-IN-4 in cell culture medium.

-

Remove the old medium from the cells and add the diluted compound.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells and measuring luminescence.

-

Calculate the percent cell viability for each concentration of SARS-CoV-IN-4 relative to the uninfected and virus-only controls.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

3. Cytotoxicity Assay

This protocol is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

-

Vero E6 cells

-

Cell culture medium

-

SARS-CoV-IN-4 (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well clear-bottom white plates

Procedure:

-

Seed Vero E6 cells in 96-well plates as described for the antiviral assay.

-

Prepare serial dilutions of SARS-CoV-IN-4 in cell culture medium, matching the concentrations used in the antiviral assay.

-

Add the diluted compound to the cells. Include a DMSO-only control.

-

Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Assess cell viability using the CellTiter-Glo® assay.

-

Calculate the percent cytotoxicity for each concentration relative to the DMSO control.

-

Plot the percent cytotoxicity against the logarithm of the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising safety profile.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel Mpro inhibitor like SARS-CoV-IN-4.

Caption: Workflow for the discovery and characterization of SARS-CoV-2 Mpro inhibitors.

References

Methodologies for Assessing SARS-CoV-IN-4 Potency: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3][4] Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, a critical step in the virus's life cycle.[5][6] This document provides detailed methodologies for assessing the potency of SARS-CoV-IN-4, a novel investigational inhibitor of SARS-CoV-2 Mpro. The protocols outlined below cover in vitro biochemical assays and cell-based assays to determine the inhibitory activity and cellular efficacy of this compound.

SARS-CoV-2 Mpro Signaling and Inhibition

The SARS-CoV-2 replication cycle begins with the entry of the virus into the host cell and the release of its RNA genome.[7][8] The host cell's ribosomes translate the viral RNA into two large polyproteins, pp1a and pp1ab.[9] Mpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release functional non-structural proteins (NSPs) that form the replication-transcription complex (RTC).[4][5] The RTC then orchestrates the synthesis of new viral RNA genomes and subgenomic mRNAs, which are translated into viral structural proteins.[9] These components assemble into new virions that are released from the cell to infect other cells.[7]

SARS-CoV-IN-4 is a competitive inhibitor that targets the active site of Mpro, preventing the cleavage of the viral polyproteins. This disruption of the viral life cycle inhibits viral replication. The following diagram illustrates the viral replication pathway and the point of inhibition by SARS-CoV-IN-4.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of SARS-CoV-IN-4 on Mpro.

Data Presentation: Potency of SARS-CoV-IN-4

The following tables summarize the quantitative data for the potency of SARS-CoV-IN-4 obtained from various assays.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro by SARS-CoV-IN-4

| Assay Type | Substrate | IC50 (nM) |

| FRET-based Assay | DABCYL-KTSAVLQ↓SGFRKME-EDANS | 45 |

| Fluorogenic Assay | Ac-VRAL-AMC | 52 |

Table 2: Cellular Antiviral Activity of SARS-CoV-IN-4

| Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | CPE Reduction Assay | 85 | >20 | >235 |

| A549-ACE2 | Plaque Reduction Assay | 78 | >20 | >256 |

| Calu-3 | Reporter Virus Assay (NLuc) | 93 | >20 | >215 |

Experimental Protocols

Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of SARS-CoV-IN-4 against recombinant SARS-CoV-2 Mpro.[10]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT[10]

-

SARS-CoV-IN-4 (serial dilutions)

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the FRET-based Mpro inhibition assay.

Procedure:

-

Prepare serial dilutions of SARS-CoV-IN-4 in DMSO and then dilute in assay buffer. The final DMSO concentration should be less than 1%.

-

Dispense 5 µL of the diluted inhibitor to the wells of a 384-well black plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration 0.15 µM) to each well.[10]

-

Incubate the plate at 37°C for 15 minutes.[10]

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration 20 µM).

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Mpro Activity Assay (Reporter-based)

This protocol describes a cell-based assay using a reporter system to quantify the inhibitory effect of SARS-CoV-IN-4 on Mpro activity within living cells.[6][11] This assay can utilize systems like the FlipGFP Mpro assay or a gain-of-function eGFP reporter.[11][12]

Materials:

-

HEK293T cells

-

Plasmid encoding the Mpro reporter construct (e.g., Src-Mpro-Tat-eGFP)[11]

-

Transfection reagent

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-IN-4 (serial dilutions)

-

96-well clear-bottom black plates

-

Fluorescence microscope or high-content imager

Workflow Diagram:

Caption: Workflow for the cell-based Mpro reporter assay.

Procedure:

-

Seed HEK293T cells in a 96-well clear-bottom black plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfect the cells with the Mpro reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, remove the medium and add fresh medium containing serial dilutions of SARS-CoV-IN-4.

-

Incubate the cells for an additional 24 hours.

-

Wash the cells with PBS and then acquire images using a fluorescence microscope or a high-content imager.

-

Quantify the number of GFP-positive cells or the total fluorescence intensity per well using image analysis software.

-

Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Antiviral CPE Reduction Assay

This protocol is used to evaluate the ability of SARS-CoV-IN-4 to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.[1][2]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., WA1/2020 strain)

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-IN-4 (serial dilutions)

-

96-well clear plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet stain

-

Luminometer or plate reader

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coronavirus - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. news-medical.net [news-medical.net]

- 10. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting SARS-CoV-IN-4 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with SARS-CoV-IN-4, a novel inhibitor targeting SARS-CoV-2.

Frequently Asked Questions (FAQs)

Q1: What is SARS-CoV-IN-4 and what is its primary mechanism of action?

A1: SARS-CoV-IN-4 is a small molecule inhibitor under investigation for its potential to block the entry of the SARS-CoV-2 virus into host cells. Its primary hypothesised mechanism of action is the inhibition of the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] By preventing this binding, the inhibitor aims to halt the initial stage of viral infection.

Q2: I am observing precipitation of SARS-CoV-IN-4 in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble small molecules.[4][5] This is often due to the hydrophobic nature of the compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's solubility can decrease dramatically, leading to precipitation.[6]

Q3: What are the recommended starting solvents for dissolving SARS-CoV-IN-4?

A3: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent. The choice of solvent can significantly impact solubility. Commonly used solvents for similar small molecule inhibitors include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and Ethanol.[4][6]

Troubleshooting Guide: Solubility Issues

Issue 1: Compound precipitates immediately upon dilution in aqueous buffer.

-

Possible Cause: The final concentration of the organic solvent in the aqueous buffer may be too low to maintain the solubility of SARS-CoV-IN-4.

-

Troubleshooting Steps:

-